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molecular formula C10H10O4 B8720821 3-Acetyl-2-hydroxy-5-methylbenzoic acid

3-Acetyl-2-hydroxy-5-methylbenzoic acid

Cat. No. B8720821
M. Wt: 194.18 g/mol
InChI Key: VCILCXSMHJIJET-UHFFFAOYSA-N
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Patent
US06867200B1

Procedure details

Acetyl chloride (14.7 ml, 5 eq.) is added slowly to an ice cooled suspension of AlCl3 (27.7 g, 5 eq.) in dry CH2Cl2 (125 ml). The reaction is stirred until most of the solid is dissolved, then 5-methyl salicylic acid 236 (6.31 g, 41 mmol) is added. The reaction is stirred at 0° C. for 1.5 hr, then at room temperature for 1.5 hr. The reaction is poured onto ice, diluted with Et2O, and washed with water, brine, dried (MgSO4). Concentration in vacuo afforded a slowly crystallizing oil. Recrystallization (CH2Cl2/hexanes) yielded pure 3-Acetyl-5-methyl salicylic acid (Example 529, Table IIIa) as 3.29 g of off white powder (41% recrystallized yield).
Quantity
14.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
27.7 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
6.31 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Al+3].[Cl-].[Cl-].[Cl-].[CH3:9][C:10]1[CH:18]=[C:14]([C:15]([OH:17])=[O:16])[C:13]([OH:19])=[CH:12][CH:11]=1>C(Cl)Cl.CCOCC>[C:1]([C:12]1[CH:11]=[C:10]([CH3:9])[CH:18]=[C:14]([C:15]([OH:17])=[O:16])[C:13]=1[OH:19])(=[O:3])[CH3:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
14.7 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
27.7 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
6.31 g
Type
reactant
Smiles
CC1=CC=C(C(C(=O)O)=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred until most of the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
STIRRING
Type
STIRRING
Details
The reaction is stirred at 0° C. for 1.5 hr
Duration
1.5 h
ADDITION
Type
ADDITION
Details
The reaction is poured onto ice
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
afforded
CUSTOM
Type
CUSTOM
Details
a slowly crystallizing oil
CUSTOM
Type
CUSTOM
Details
Recrystallization (CH2Cl2/hexanes)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(=O)C1=C(C(C(=O)O)=CC(=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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